The synthesis of tafluprost ethyl ester involves several key steps that utilize established organic chemistry techniques. One notable method involves the Horner–Wadsworth–Emmons condensation, which is used to attach the lower side chain to a Corey aldehyde derivative. Following this, a difluorination step is performed using morpholinosulfur trifluoride to introduce fluorine atoms at specific positions on the molecule, enhancing its biological activity.
The synthesis proceeds through the following stages:
The molecular structure of tafluprost ethyl ester can be represented by the formula:
Key structural features include:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Tafluprost ethyl ester undergoes various chemical reactions that are crucial for its synthesis and potential modifications:
These reactions are essential for both producing the compound and understanding its behavior in biological systems .
Tafluprost ethyl ester exerts its pharmacological effects primarily through selective activation of prostaglandin receptors (specifically FP receptors) located in ocular tissues. Upon administration, it facilitates the outflow of aqueous humor from the anterior chamber of the eye, thereby reducing intraocular pressure.
The mechanism can be summarized as follows:
Tafluprost ethyl ester exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations for ocular delivery.
Tafluprost ethyl ester has significant applications in scientific research and clinical practice:
Tafluprost ethyl ester (AFP-175, C24H32F2O5) is a structural derivative of prostaglandin F2α (PGF2α) featuring three critical modifications that enhance its pharmacological specificity and metabolic stability. The most significant alteration is the replacement of the C-15 hydroxyl group with two fluorine atoms, forming a 15-deoxy-15,15-difluoro moiety. This modification eliminates the C-15 chiral center and confers oxidation resistance at this position, preventing rapid enzymatic deactivation observed in native PGF2α [3] [7]. Additionally, the ω-chain terminates in a phenoxy group at C-16 instead of the endogenous alkyl chain, enhancing FP receptor binding affinity. The α-chain retains the carboxylic acid functional group but is esterified with ethanol, distinguishing it from the clinically used isopropyl ester prodrug (tafluprost) [1] [8]. The stereochemistry of the cyclopentane ring (1R,2R,3R,5S) and trans-configuration of the C13–C14 olefin are essential for biological activity, with Z-isomerism at the C5–C6 bond being preferentially retained [3].
Table 1: Molecular Attributes of Tafluprost Ethyl Ester vs. Reference Compounds
Attribute | Tafluprost Ethyl Ester | Native PGF2α | Tafluprost (Isopropyl Ester) |
---|---|---|---|
CAS Number | 209860-89-9 | 551-11-1 | 209860-87-7 |
Molecular Formula | C24H32F2O5 | C20H34O5 | C25H34F2O5 |
C-15 Functional Group | CF2 | CH(OH) | CF2 |
ω-Chain Terminal Group | Phenoxy | Hydroxy | Phenoxy |
α-Chain Ester Group | Ethyl | Free acid | Isopropyl |
The ethyl ester moiety at C-1 of the α-chain serves as a prodrug design element that optimizes corneal permeability while maintaining metabolic lability. Compared to methyl or isopropyl esters, the ethyl ester exhibits intermediate lipophilicity (log P ≈ 3.8), balancing membrane penetration and hydrolysis kinetics by corneal esterases. Molecular dynamics simulations reveal that the ethyl group induces minimal steric hindrance around the ester carbonyl, facilitating rapid enzymatic cleavage to the active acid (AFP-172) post-absorption. This contrasts with the bulkier isopropyl ester in commercial tafluprost, which requires slightly longer hydrolysis times [3] [8]. Crucially, the ester’s O-alkyl conformation positions the carbonyl oxygen anti-periplanar to the α-chain, reducing intramolecular hydrogen bonding with the C-11 hydroxyl group and enhancing molecular flexibility. This conformation optimizes FP receptor docking, as confirmed by >12-fold higher receptor binding affinity versus latanoprost acid [3] [7].
Table 2: Conformational and Biological Effects of Prostaglandin Ester Derivatives
Ester Derivative | Hydrolysis Rate (Corneal) | Log P | FP Receptor Binding Affinity (IC50, nM) | Remarks |
---|---|---|---|---|
Ethyl Ester (AFP-175) | Intermediate (~15 min) | 3.8 | 1.2 | Balanced lipophilicity; efficient corneal penetration |
Methyl Ester | Fastest (~5 min) | 3.2 | 1.3 | Rapid hydrolysis but suboptimal tissue retention |
Isopropyl Ester (Tafluprost) | Slower (~30 min) | 4.5 | 1.1 | Extended ocular residence; clinical standard |
Ethyl Amide | Resistant | 2.9 | 8.5 | Prolonged exposure but reduced receptor affinity |
Industrial-scale synthesis employs a convergent strategy utilizing the prostaglandin phenylsulfone 16 as a universal precursor for antiglaucoma agents. Julia-Lythgoe olefination couples sulfone 16 with the ω-chain aldehyde synthon 17, achieving trans-selectivity at the C13–C14 bond (>98% stereopurity). This method is preferred over Wittig or Horner-Wadsworth-Emmons reactions due to superior diastereocontrol and scalability. The phenylsulfone moiety activates the α-carbon for nucleophilic displacement, and the reaction proceeds via a stabilized carbanion intermediate, yielding the trans-alkene as the sole product. Critical process parameters include strict temperature control (–78°C) and slow aldehyde addition to prevent diastereomer formation [3] [7]. This approach enables shared manufacturing infrastructure for latanoprost, travoprost, bimatoprost, and tafluprost derivatives, reducing production costs by 30–40% versus linear syntheses [3].
Table 3: Key Steps in Convergent Synthesis of Tafluprost Ethyl Ester
Step | Reaction | Reagents/Conditions | Yield | Critical Control Parameters |
---|---|---|---|---|
1 | Julia-Lythgoe Olefination | n-BuLi, THF, –78°C; Aldehyde 17 in THF | 85% | Anion stability; aldehyde addition rate |
2 | Deoxydifluorination | Deoxo-Fluor® (2 eq), CH2Cl2, –20°C | 78% | Moisture exclusion; precise stoichiometry |
3 | Orthoester Hydrolysis | 0.1M HCl, THF/water (3:1), 25°C | 95% | pH control; temperature |
4 | Ethyl Ester Formation | Ethanol, DCC, DMAP, CH2Cl2 | 90% | Azeotropic drying; catalyst purity |
The introduction of geminal difluorine at C-15 utilizes electrophilic fluorinating agents to convert the C-15 ketone precursor (30) into the difluoromethylene group. Deoxo-Fluor® [bis(2-methoxyethyl)aminosulfur trifluoride] outperforms traditional agents like morpholinosulfur trifluoride (Morph-DAST) by minimizing epimerization at C-12 and reducing polyfluorinated byproducts. The reaction proceeds via a fluorosulfite intermediate, with subsequent SN2-type displacement by fluoride achieving >90% conversion at –20°C. Process optimization requires anhydrous conditions (H2O <50 ppm) to prevent hydrolysis and precise stoichiometry (2.0 eq Deoxo-Fluor) to avoid olefin hydration side products. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the difluorinated compound with ≥99.5% isomeric purity [3] [5] [6].
Esterification of tafluprost acid (6) employs carbodiimide-mediated coupling (DCC, DMAP) with ethanol, yielding the ethyl ester at >90% efficiency under mild conditions (0–5°C, 12h). Alternative approaches include:
Ethyl ester synthesis demonstrates faster kinetics (reaction time: 12h vs. 24h for isopropyl ester) due to ethanol’s lower steric demand. However, the isopropyl derivative remains preferred clinically due to prolonged ocular retention. Methyl ester formation, while high-yielding (95%), is avoided industrially due to volatility and ocular toxicity concerns [3] [5].
Table 4: Esterification Efficiency of Tafluprost Acid Derivatives
Esterification Method | Ethyl Ester Yield | Isopropyl Ester Yield | Methyl Ester Yield | Reaction Conditions |
---|---|---|---|---|
DCC/DMAP | 90–92% | 85–88% | 95% | 0–5°C, 12h, CH2Cl2 |
Alkyl Halide (K2CO3) | 75% | 70% | 80% | 25°C, 48h, DMF |
Enzymatic (Lipase B) | 60% | 55% | 65% | 37°C, 72h, toluene |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7